(S)-4-aminovaleric acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Aminovaleric acid hydrochloride is a chiral amino acid derivative, specifically the hydrochloride salt form of (S)-4-aminovaleric acid. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemical research. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminovaleric acid hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as (S)-4-aminovaleric acid.
Hydrochloride Formation: The free amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Aminovaleric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation Products: Oxo derivatives of (S)-4-aminovaleric acid.
Reduction Products: Alcohol derivatives of (S)-4-aminovaleric acid.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
(S)-4-Aminovaleric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
®-4-Aminovaleric Acid Hydrochloride: The enantiomer of (S)-4-aminovaleric acid hydrochloride, with different stereochemistry.
4-Aminobutyric Acid Hydrochloride: A structurally similar compound with one less carbon atom in the chain.
5-Aminovaleric Acid Hydrochloride: A compound with an additional carbon atom in the chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and biochemical research.
Properties
IUPAC Name |
(4S)-4-aminopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.